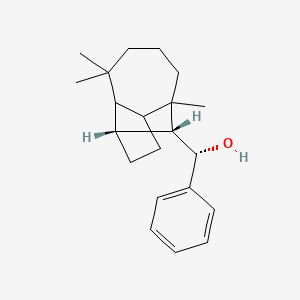
Beta-Phenyllongifolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Phenyllongifolol involves several steps, including catalytic reduction and the use of specific reagents. One common method involves the catalytic reduction of corresponding cyanides in methanolic ammonia . This method yields high purity and excellent results.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-liquid extraction, solid-phase extraction, and solid-phase microextraction, followed by high-performance liquid chromatography (HPLC) analysis to confirm the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Beta-Phenyllongifolol undergoes various chemical reactions, including:
Oxidation: Phenols, including this compound, are easily oxidized to form quinones.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used to oxidize phenols to quinones.
Reduction: Reducing agents like sodium borohydride can be used to convert quinones back to hydroquinones.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols
Scientific Research Applications
Beta-Phenyllongifolol has a wide range of applications in scientific research, including:
Mechanism of Action
Beta-Phenyllongifolol exerts its effects by inhibiting specific enzymes. The compound interacts with the active sites of enzymes, blocking their activity and thereby regulating various biochemical pathways . This inhibition can affect processes such as signal transduction and metabolic pathways, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: Such as flavonoids, which also have enzyme inhibitory properties.
Quinones: Compounds like 1,4-benzoquinone, which are products of phenol oxidation.
Uniqueness
Beta-Phenyllongifolol stands out due to its specific chiral structure and its potent enzyme inhibitory activity. Unlike other phenolic compounds, it has a unique molecular configuration that allows for selective inhibition of certain enzymes, making it particularly useful in targeted research and therapeutic applications .
Biological Activity
Beta-Phenyllongifolol (β-Phenyllongifolol) is a compound that has garnered interest due to its significant biological activity, particularly in the context of drug metabolism and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its role as an inhibitor of UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes, along with data tables and relevant case studies.
Overview of Biological Activity
This compound is primarily recognized for its inhibitory effects on UGT enzymes, particularly UGT2B7, which plays a crucial role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of various drugs, including cannabinoids like cannabidiol (CBD).
Key Findings:
- Inhibition Constant: β-Phenyllongifolol exhibits a potent inhibitory effect on UGT2B7 with an inhibition constant (Ki) of approximately 0.91 nM .
- Impact on CBD Metabolism: In studies, β-Phenyllongifolol inhibited UGT-mediated depletion of CBD by up to 82%, making it a critical factor in predicting CBD systemic exposure and interactions with other drugs .
The biological activity of β-Phenyllongifolol is primarily attributed to its ability to inhibit specific metabolic enzymes:
- UGT Inhibition:
- Cytochrome P450 (CYP) Interaction:
Data Table: Inhibition Potency of this compound
| Enzyme | Inhibition Constant (Ki) | Percent Inhibition |
|---|---|---|
| UGT2B7 | 0.91 nM | 82% |
| UGT1A9 | Not specified | Moderate |
| UGT2B4 | Not specified | Low |
| CYP2C19 | Not specified | 5.7% |
| CYP3A | Not specified | 6.5% |
Case Study 1: Impact on Cannabidiol Pharmacokinetics
In a study assessing the pharmacokinetics of CBD, the introduction of β-Phenyllongifolol resulted in significant alterations in CBD metabolism. The physiologically-based pharmacokinetic (PBPK) model developed indicated that the presence of β-Phenyllongifolol could lead to increased systemic exposure to CBD in both healthy adults and those with hepatic impairment .
Case Study 2: Drug-Drug Interactions
The potential for drug-drug interactions (DDIs) involving β-Phenyllongifolol was evaluated through a series of in vitro studies. The findings suggested that co-administration with drugs metabolized by UGT2B7 could lead to increased plasma concentrations of these drugs, necessitating careful monitoring in clinical settings .
Properties
Molecular Formula |
C21H30O |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(S)-phenyl-[(8R,9R)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol |
InChI |
InChI=1S/C21H30O/c1-20(2)12-7-13-21(3)16-11-10-15(17(16)20)18(21)19(22)14-8-5-4-6-9-14/h4-6,8-9,15-19,22H,7,10-13H2,1-3H3/t15-,16?,17?,18+,19-,21?/m1/s1 |
InChI Key |
FGZVLGOUUPQOAB-JOWTXAJYSA-N |
Isomeric SMILES |
CC1(CCCC2([C@@H]([C@H]3C1C2CC3)[C@@H](C4=CC=CC=C4)O)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2C(C4=CC=CC=C4)O)CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















